molecular formula C18H16BF4N3O B2473625 (5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 463326-74-1

(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No.: B2473625
CAS No.: 463326-74-1
M. Wt: 377.15
InChI Key: XTKRWZGYQFUONZ-XCRQGQIYSA-M
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Description

This compound (CAS: 463326-74-1) is a heterocyclic tetrafluoroborate salt with the molecular formula C₁₈H₁₆BF₄N₃O and a molecular weight of 377.14 g/mol . It is commercially available in purities up to 98% and quantities ranging from 50 mg to 1 g . Key characteristics include:

  • Storage requirements: Must be stored in the dark under inert atmosphere at 2–8°C to prevent degradation .
  • Hazard profile: Classified as a Category 9 hazardous material (flammable, toxic upon inhalation/skin contact) .

Properties

IUPAC Name

(1R,9S)-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N3O.BF4/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3,4)5/h1-9,12,16,18H,10-11H2;/q+1;-1/t16-,18+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAPHEJUSIRKAF-KUGOCAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 740816-14-2) is a complex heterocyclic compound known for its potential biological activities. This article aims to explore its biological activity based on available literature and research findings.

The compound has a molecular formula of C18H16BF4N3O and a molecular weight of 467.10 g/mol. It features multiple functional groups that contribute to its biological properties. Notably, it has a low solubility profile and is classified as poorly soluble in water.

PropertyValue
Molecular FormulaC18H16BF4N3O
Molecular Weight467.10 g/mol
SolubilityPoorly soluble
Log P4.57
Bioavailability Score0.55

Biological Activity Overview

Research indicates that compounds containing triazole and oxazine rings often exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound have been less extensively studied compared to other similar compounds.

Antimicrobial Activity

A study conducted on related triazole compounds demonstrated significant antibacterial effects against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase II enzymes .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in vitro. Molecular docking studies suggest that it may interact with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Such interactions could lead to the development of new anti-inflammatory agents based on this scaffold .

Case Studies

  • Antibacterial Screening : In a comparative study involving various triazole derivatives, this compound exhibited moderate antibacterial activity against E. coli with an IC50 value comparable to commercial antibiotics like nalidixic acid .
  • Molecular Docking Studies : Docking studies revealed that the compound binds effectively to the active site of COX-2 with a binding affinity similar to that of indomethacin. This suggests its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound (Substituent) CAS Number Molecular Formula Molecular Weight Purity Key Characteristics
Phenyl (Target Compound) 463326-74-1 C₁₈H₁₆BF₄N₃O 377.14 98% Baseline for comparison; moderate hydrophobicity, sensitive to light/oxygen .
2,6-Diethylphenyl 1221487-76-8 C₂₂H₂₄BF₄N₃O 433.26 >97% Increased steric bulk and hydrophobicity due to ethyl groups; higher MW .
4-Methoxyphenyl 941283-79-0 C₁₉H₁₈BF₄N₃O₂ 401.17 97% Methoxy group enhances electron density, potentially improving solubility .
Mesityl (2,4,6-Trimethylphenyl) 1061311-82-7 C₂₁H₂₂BF₄N₃O 419.22 95% Bulky substituent improves steric shielding; lower purity .
Pentafluorophenyl 872143-57-2 C₁₈H₁₁BF₉N₃O 467.09 N/A Electron-withdrawing fluorine atoms enhance stability and lipophilicity .
Perfluorophenyl + Isopropyl 1431323-18-0 C₁₄H₁₃BF₉N₃O 421.06 98% Fluorinated derivative with isopropyl group; niche applications in catalysis .

Key Observations

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy in 4-methoxyphenyl): May improve solubility and reactivity in polar solvents .
  • Electron-Withdrawing Groups (e.g., pentafluorophenyl): Enhance thermal and oxidative stability, suited for high-temperature reactions .
  • Bulky Groups (e.g., mesityl): Provide steric protection to the triazole core, reducing unwanted side reactions .

Purity and Stability: Most analogs are available in ≥95% purity, but the mesityl derivative (95%) and perfluorophenyl compound (unknown purity) may require additional purification for sensitive applications . Fluorinated analogs (e.g., pentafluorophenyl) exhibit higher molecular weights and lipophilicity, making them candidates for hydrophobic environments .

Safety and Handling :

  • All compounds share similar hazards (flammability, toxicity), requiring storage in inert conditions and PPE during handling .
  • The pentafluorophenyl derivative (CAS: 740816-14-2) is explicitly labeled as toxic (劇) in Japanese regulatory guidelines .

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